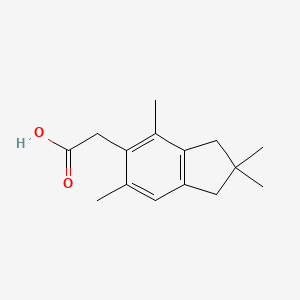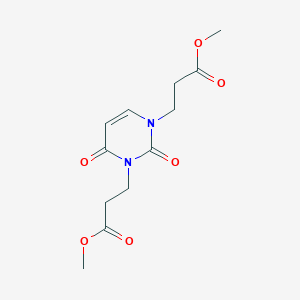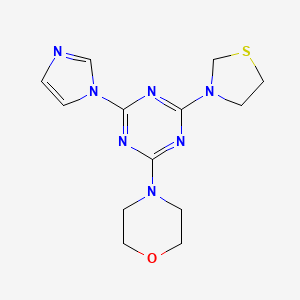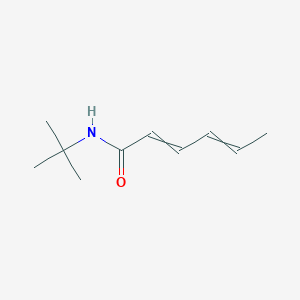
N-tert-butylhexa-2,4-dienamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-butylhexa-2,4-dienamide is an organic compound characterized by its unique structure, which includes a tert-butyl group attached to a hexa-2,4-dienamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-tert-butylhexa-2,4-dienamide can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with hexa-2,4-dienoic acid or its derivatives. The reaction typically proceeds under mild conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: N-tert-butylhexa-2,4-dienamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the corresponding amine.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogenation catalysts.
Substitution: Various nucleophiles, often in the presence of a base or acid catalyst.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines.
Aplicaciones Científicas De Investigación
N-tert-butylhexa-2,4-dienamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: this compound is used in the production of polymers and other materials due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which N-tert-butylhexa-2,4-dienamide exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing biological pathways. The molecular targets and pathways involved can vary, but typically include interactions with nucleophiles or electrophiles in the cellular environment.
Comparación Con Compuestos Similares
N-tert-butylhexa-2,4-dienamide can be compared with other similar compounds such as:
N-tert-butylhex-2-enamide: This compound has a similar structure but lacks the conjugated diene system, which can affect its reactivity and applications.
N-tert-butylhex-2,4-dienamine: This amine derivative has different chemical properties and reactivity compared to the amide.
N-tert-butylhexa-2,4-dienoic acid: The acid form of the compound, which can be used as a precursor in the synthesis of the amide.
The uniqueness of this compound lies in its conjugated diene system and the presence of the tert-butyl group, which confer specific reactivity and stability characteristics that are valuable in various applications.
Propiedades
Número CAS |
152156-30-4 |
|---|---|
Fórmula molecular |
C10H17NO |
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
N-tert-butylhexa-2,4-dienamide |
InChI |
InChI=1S/C10H17NO/c1-5-6-7-8-9(12)11-10(2,3)4/h5-8H,1-4H3,(H,11,12) |
Clave InChI |
ZLVJGRFTDLGBAD-UHFFFAOYSA-N |
SMILES canónico |
CC=CC=CC(=O)NC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[c][2,7]naphthyridine, 4-phenyl-](/img/structure/B14277191.png)
![[(Phenylphosphanediyl)di(ethane-2,1-diyl)]bis(dicyclohexylphosphane)](/img/structure/B14277197.png)
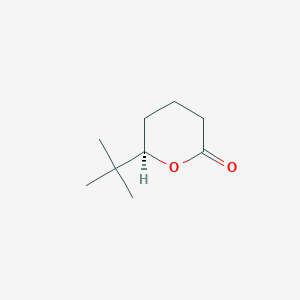
![6H-Cyclohepta[b]quinolin-11-amine, 1-chloro-7,8,9,10-tetrahydro-](/img/structure/B14277211.png)
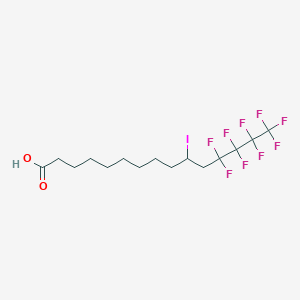

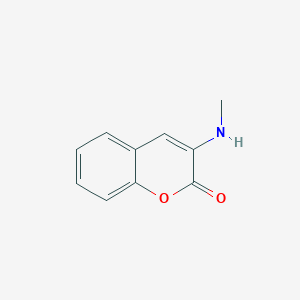
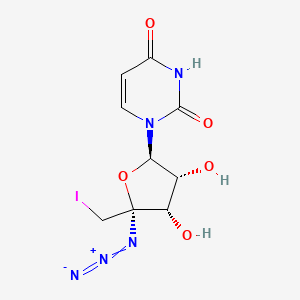
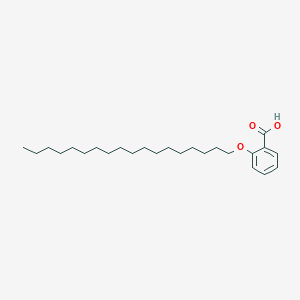
![2-[(E)-(3-Hydroxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14277267.png)
